Cas no 64516-58-1 (3,3-Diphenylpentanedial)

3,3-Diphenylpentanedial is a dialdehyde compound characterized by its two phenyl groups attached to the central carbon of a pentanedial backbone. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex frameworks via condensation or cyclization reactions. Its dual aldehyde functionality allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and specialty materials. The presence of phenyl groups enhances stability and influences electronic properties, facilitating controlled transformations. Suitable for use in controlled environments, it offers synthetic flexibility while maintaining predictable reactivity. Proper handling and storage are recommended due to its aldehyde sensitivity.
3,3-Diphenylpentanedial structure
3,3-Diphenylpentanedial structure
Product Name:3,3-Diphenylpentanedial
CAS No:64516-58-1
MF:C17H16O2
MW:252.307744979858
CID:1037074
PubChem ID:13905751
Update Time:2025-05-24

3,3-Diphenylpentanedial Chemical and Physical Properties

Names and Identifiers

    • 3,3-Diphenylpentanedial
    • DB-365709
    • 64516-58-1
    • PMQLXPTVUKLMJN-UHFFFAOYSA-N
    • SCHEMBL6544164
    • Pentanedial, 3,3-diphenyl-
    • 3,3-Diphenylglutaraldehyde
    • DTXSID70552248
    • Inchi: 1S/C17H16O2/c18-13-11-17(12-14-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2
    • InChI Key: PMQLXPTVUKLMJN-UHFFFAOYSA-N
    • SMILES: O=CCC(C1C=CC=CC=1)(C1C=CC=CC=1)CC=O

Computed Properties

  • Exact Mass: 252.115029749g/mol
  • Monoisotopic Mass: 252.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 34.1Ų

3,3-Diphenylpentanedial Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019109126-1g
3,3-Diphenylpentanedial
64516-58-1 95%
1g
$453.44 2023-09-01
Crysdot LLC
CD12047930-1g
3,3-Diphenylpentanedial
64516-58-1 95+%
1g
$535 2024-07-24

3,3-Diphenylpentanedial Related Literature

Additional information on 3,3-Diphenylpentanedial

Introduction to 3,3-Diphenylpentanedial (CAS No: 64516-58-1)

3,3-Diphenylpentanedial, identified by the Chemical Abstracts Service Number (CAS No) 64516-58-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, consists of a pentane backbone substituted with two phenyl groups and aldehyde functional groups at the terminal positions. The molecular structure of 3,3-Diphenylpentanedial not only makes it a subject of interest for synthetic chemists but also opens up diverse possibilities in medicinal chemistry and material science.

The chemical formula of 3,3-Diphenylpentanedial can be represented as C₁₅H₁₂O₂, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of aldehyde groups (CHO) at both ends of the pentane chain imparts reactivity that is highly valuable in organic synthesis. This reactivity has been exploited in various applications, including the development of novel intermediates for drug synthesis and the exploration of its potential role in biological pathways.

In recent years, the study of 3,3-Diphenylpentanedial has been influenced by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the compound's behavior in different environments and its interactions with biological targets. Such insights are crucial for understanding its pharmacological properties and for designing derivatives with enhanced therapeutic potential.

One of the most compelling aspects of 3,3-Diphenylpentanedial is its utility as a building block in the synthesis of more complex molecules. Its rigid structure and functional groups make it an excellent candidate for constructing heterocyclic compounds, which are widely prevalent in pharmaceuticals. For instance, researchers have explored its use in creating derivatives that mimic natural products known for their bioactivity. This approach aligns with the growing trend in drug discovery towards green chemistry principles, where synthetic pathways are designed to be more efficient and environmentally friendly.

The pharmacological relevance of 3,3-Diphenylpentanedial has been further highlighted by studies on its derivatives. Some modifications have shown promise in inhibiting specific enzymes or receptors involved in inflammatory responses. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. By understanding how 3,3-Diphenylpentanedial interacts with biological systems at a molecular level, scientists can develop targeted therapies that address these conditions more effectively.

Moreover, the material science applications of 3,3-Diphenylpentanedial are also noteworthy. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. Such applications could potentially revolutionize industrial processes by providing more efficient and selective catalysts for various chemical reactions.

Recent experimental studies have also delved into the spectroscopic properties of 3,3-Diphenylpentanedial, revealing insights into its electronic structure and conformational dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in elucidating these properties. These data not only contribute to fundamental chemical knowledge but also provide a foundation for developing new analytical methods for studying similar compounds.

The synthesis of 3,3-Diphenylpentanedial itself presents an intriguing challenge due to its structural complexity. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have made it possible to access this compound more efficiently. For example, transition metal-catalyzed reactions have been employed to streamline certain steps in the synthesis pathway.

In conclusion,3,3-Diphenylpentanedial (CAS No: 64516-58-1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers working on drug discovery, material science, and fundamental chemical research. As our understanding of this compound continues to grow,3,3-Diphenylpentanedial is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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